1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- is a chemical compound characterized by its isoindole structure, which includes a phthalimide moiety. This compound has the molecular formula C15H10INO2 and a molecular weight of approximately 317.15 g/mol. The structure consists of an isoindole core with a 4-iodophenyl substituent at the 2-position, making it a notable derivative in the isoindole family. The presence of iodine in its structure contributes to its unique physical and chemical properties, such as increased lipophilicity and potential for biological activity.
For example, the reaction of 1H-isoindole-1,3(2H)-dione with amines can yield substituted isoindoles, while reactions with alkyl halides can lead to alkylated derivatives.
Research indicates that isoindole derivatives exhibit a range of biological activities. Specifically, 1H-isoindole-1,3(2H)-dione compounds have shown:
The biological activity is often attributed to their ability to interact with biological targets through hydrogen bonding or π-stacking interactions.
Synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- can be achieved through several methods:
The applications of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- are diverse:
Interaction studies involving 1H-isoindole-1,3(2H)-dione derivatives often focus on their binding affinity with biological macromolecules such as proteins and nucleic acids. Techniques such as:
These studies help elucidate the mechanism of action of isoindole derivatives in biological systems.
Several compounds share structural similarities with 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | C14H10N2O2 | Contains an amino group instead of iodine |
| 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | C12H12INO2 | Features a butyl group instead of a phenyl group |
| 2-(4-Iodophenyl)-isoindoline | C15H12INO | Contains an isoindoline structure rather than an isoindole |
The uniqueness of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- lies in its specific iodine substitution on the phenyl ring and its potential bioactivity compared to other derivatives that may lack such substituents or functional groups.